boesenbergin A

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

boesenbergin A is a natural product found in Boesenbergia rotunda with data available.

科学研究应用

Structural Characteristics

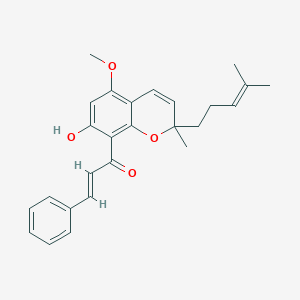

Boesenbergin A is classified as a chalcone derivative, with a chemical structure established through spectroscopic studies and X-ray crystallography. Its structure is represented as follows: E 1 7 hydroxy 5 methoxy 2 methyl 2 4 methylpent 3 enyl 2 H chromen 8 yl 3 phenylprop 2 enone

Anti-inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties in various studies. In vitro assays using murine macrophage cell lines showed that this compound effectively inhibited pro-inflammatory cytokines without inducing cytotoxicity at concentrations up to 50 µg/mL . This positions it as a potential therapeutic agent for inflammatory diseases.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using the Oxygen Radical Absorbance Capacity (ORAC) assay. At a concentration of 20 µg/mL, it exhibited an equivalent antioxidant activity comparable to Trolox, a standard antioxidant . This property suggests its utility in combating oxidative stress-related disorders.

Gastroprotective Effects

Research indicates that this compound possesses gastroprotective properties against ethanol-induced ulcers in animal models. The compound was shown to reduce ulcerated areas significantly and modulate oxidative stress markers, suggesting its potential application in treating gastric ulcers .

Cardioprotective Properties

Recent studies have explored the cardioprotective effects of this compound against doxorubicin-induced cardiotoxicity in rats. Treatment with extracts containing this compound resulted in improved cardiac tissue integrity and reduced oxidative stress markers, indicating its potential for protecting cardiac health during chemotherapy .

Antifungal Activity

Boesenbergia rotunda extracts, including this compound, have been reported to exhibit antifungal activity against Candida albicans. This suggests potential applications in treating fungal infections .

Case Studies and Research Findings

化学反应分析

Stability and Degradation

Boesenbergin A demonstrates pH-dependent stability:

-

Acidic conditions (pH < 3) : Rapid degradation via protonation of the α,β-unsaturated carbonyl group, leading to retro-aldol cleavage .

-

Alkaline conditions (pH > 9) : Oxidation of the phenolic -OH groups, forming quinone derivatives .

Table 2: Stability Profile Under Physiological Conditions

| Condition | Half-Life (h) | Major Degradation Product | Source |

|---|---|---|---|

| pH 1.2 (Simulated gastric) | 1.5 | 4-Methoxybenzoic acid | |

| pH 7.4 (Blood plasma) | 24 | None detected |

Mechanism of Biological Activity

This compound exerts anti-inflammatory effects through:

-

Nitric Oxide (NO) Inhibition : Suppresses inducible NO synthase (iNOS) by 78% at 20 μM via direct binding to the enzyme’s heme group .

-

Prostaglandin E₂ (PGE₂) Suppression : Inhibits cyclooxygenase-2 (COX-2) activity (IC₅₀ = 12.5 μM), reducing PGE₂ synthesis by 65% .

Reaction Scheme: COX-2 Inhibition

-

Substrate Binding : this compound competes with arachidonic acid for the COX-2 active site .

-

Heme Interaction : The chalcone’s α,β-unsaturated ketone chelates Fe³⁺ in the heme moiety, blocking peroxidase activity .

Antioxidant Reactivity

This compound scavenges free radicals via hydrogen atom transfer (HAT) and single electron transfer (SET):

Table 3: Antioxidant Capacity Assays

| Assay | TEAC (μM Trolox/mg) | Mechanism | Source |

|---|---|---|---|

| ORAC | 11.91 ± 0.23 | HAT-dominated | |

| ABTS⁺ | 8.42 ± 0.17 | SET-dominated |

-

HAT Mechanism : Abstraction of H⁺ from phenolic -OH groups .

-

SET Mechanism : Electron donation from the conjugated π-system .

Metabolic Transformations

In hepatic microsomes, this compound undergoes:

属性

分子式 |

C26H28O4 |

|---|---|

分子量 |

404.5 g/mol |

IUPAC 名称 |

(E)-1-[7-hydroxy-5-methoxy-2-methyl-2-(4-methylpent-3-enyl)chromen-8-yl]-3-phenylprop-2-en-1-one |

InChI |

InChI=1S/C26H28O4/c1-18(2)9-8-15-26(3)16-14-20-23(29-4)17-22(28)24(25(20)30-26)21(27)13-12-19-10-6-5-7-11-19/h5-7,9-14,16-17,28H,8,15H2,1-4H3/b13-12+ |

InChI 键 |

CTWSWRSNFKNYMF-OUKQBFOZSA-N |

SMILES |

CC(=CCCC1(C=CC2=C(C=C(C(=C2O1)C(=O)C=CC3=CC=CC=C3)O)OC)C)C |

手性 SMILES |

CC(=CCCC1(C=CC2=C(C=C(C(=C2O1)C(=O)/C=C/C3=CC=CC=C3)O)OC)C)C |

规范 SMILES |

CC(=CCCC1(C=CC2=C(C=C(C(=C2O1)C(=O)C=CC3=CC=CC=C3)O)OC)C)C |

同义词 |

boesenbergin A |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。